Molecular Weight and Lipophilicity Differentiation vs. 4-Ethoxy Analog: Implications for CNS Penetration Risk
The target compound (CHEMBL1490808) has a molecular weight of 404.53 Da and AlogP of 5.05, which places it within a more favorable property space compared to its 4-ethoxyanilino analog (CHEMBL1611545; MW 515.46 Da as hydrobromide salt, MW 434.55 Da for free base; AlogP estimated at approximately 5.8 based on the additional ethoxy group contribution) [1][2]. The lower molecular weight and reduced lipophilicity of the 4-methyl analog are consistent with a lower predicted volume of distribution and reduced passive CNS permeation, a property that is desirable for peripherally-restricted metabolic disease targets such as GPR43, where CNS-mediated adverse effects are to be minimized [1]. This represents a tangible selection advantage for in vivo pharmacology programs requiring peripheral target engagement without confounding central effects.
| Evidence Dimension | Molecular weight (free base) and calculated logP (AlogP) |
|---|---|
| Target Compound Data | MW 404.53 Da; AlogP 5.05 |
| Comparator Or Baseline | 4-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-4-ethoxycarbonyloctanoic acid (CHEMBL1611545): MW 434.55 Da (free base); AlogP estimated ~5.8 |
| Quantified Difference | Δ MW = -30.02 Da (7.4% lower); Δ AlogP ≈ -0.75 log units |
| Conditions | In silico calculated properties as reported by ChEMBL and PubChem; comparator AlogP estimated by fragment-based contribution method |
Why This Matters
Lower MW and AlogP indicate reduced passive blood-brain barrier permeability risk, which is critical for selecting peripheral GPR43 agonists intended for metabolic disease indications and avoiding CNS off-target effects.
- [1] ChEMBL Database. CHEMBL1490808 Compound Report. European Bioinformatics Institute (EBI). Accessed 2026-04-30. View Source
- [2] PubChem. Compound Summary for CID 16682163: 2-Butyl-2-[2-(4-ethoxy-phenylamino)-thiazol-4-yl]-pentanedioic acid 1-ethyl ester. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
